2-(2,2-Difluoroethoxy)-1-ethynyl-3-methylbenzene
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Overview
Description
2-(2,2-Difluoroethoxy)-1-ethynyl-3-methylbenzene is an organic compound characterized by the presence of a difluoroethoxy group, an ethynyl group, and a methyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Difluoroethoxy)-1-ethynyl-3-methylbenzene typically involves multiple steps. One common method includes the reaction of 2,2-difluoroethanol with a suitable base to form the difluoroethoxy anion, which is then reacted with an ethynylbenzene derivative under specific conditions to yield the desired product . The reaction conditions often involve the use of solvents such as tetrahydrofuran and catalysts like palladium or copper to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Difluoroethoxy)-1-ethynyl-3-methylbenzene undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The difluoroethoxy group can be reduced under specific conditions.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of difluoroethoxy derivatives.
Substitution: Formation of halogenated benzene derivatives.
Scientific Research Applications
2-(2,2-Difluoroethoxy)-1-ethynyl-3-methylbenzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,2-Difluoroethoxy)-1-ethynyl-3-methylbenzene involves its interaction with specific molecular targets. The difluoroethoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The ethynyl group can participate in covalent bonding with target proteins or enzymes, potentially inhibiting their activity. The benzene ring provides a stable scaffold for these interactions .
Comparison with Similar Compounds
Similar Compounds
2-(2,2-Difluoroethoxy)ethanol: Similar in structure but lacks the ethynyl and methyl groups.
2-(2,2-Difluoroethoxy)-6-trifluoromethylbenzenesulfonyl chloride: Contains additional functional groups, leading to different reactivity and applications.
Uniqueness
2-(2,2-Difluoroethoxy)-1-ethynyl-3-methylbenzene is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
2-(2,2-difluoroethoxy)-1-ethynyl-3-methylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O/c1-3-9-6-4-5-8(2)11(9)14-7-10(12)13/h1,4-6,10H,7H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSQCMUVOQXQMQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C#C)OCC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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